molecular formula C13H19ClN2O B2753689 (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 1217449-24-5

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2753689
CAS No.: 1217449-24-5
M. Wt: 254.76
InChI Key: GGHVVANXQIDWES-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetone with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride include:

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which allows it to interact uniquely with certain molecular targets.

Properties

IUPAC Name

(2S)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVVANXQIDWES-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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